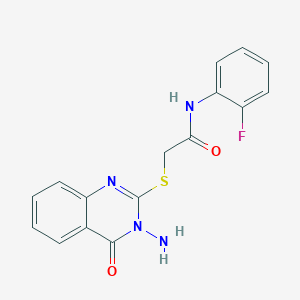![molecular formula C16H20N2O4S2 B299557 2,4-dimethyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B299557.png)
2,4-dimethyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dimethyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzenesulfonamide, also known as Methylsulfonyl-Dapsone (MSD), is a sulfone derivative that has been widely used in scientific research due to its unique chemical properties. MSD has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological systems.
Applications De Recherche Scientifique
MSD has been used in various scientific research applications due to its unique chemical properties. One of the most common uses of MSD is as a sulfone antibiotic, which has been shown to be effective against a variety of bacteria, including Mycobacterium tuberculosis. MSD has also been used as an antiprotozoal agent, with studies showing its efficacy against Plasmodium falciparum and Toxoplasma gondii. In addition, MSD has been shown to have anti-inflammatory properties, making it a potential treatment for autoimmune diseases such as rheumatoid arthritis.
Mécanisme D'action
The mechanism of action of MSD is not fully understood, but it is believed to involve the inhibition of dihydropteroate synthase (DHPS), an enzyme involved in the synthesis of folic acid. This inhibition leads to a depletion of folic acid, which is essential for the growth and survival of bacteria and protozoa.
Biochemical and Physiological Effects:
MSD has a variety of biochemical and physiological effects, including anti-inflammatory properties and the ability to inhibit the growth of bacteria and protozoa. In addition, MSD has been shown to have immunomodulatory effects, including the ability to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MSD in lab experiments is its broad spectrum of activity against bacteria and protozoa. In addition, MSD has been shown to have anti-inflammatory properties, making it a valuable tool for studying autoimmune diseases. However, one of the limitations of using MSD is its potential toxicity, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research involving MSD. One area of interest is the development of new analogs of MSD with improved efficacy and reduced toxicity. In addition, further studies are needed to fully understand the mechanism of action of MSD and its potential use in the treatment of autoimmune diseases. Finally, there is a need for more research on the potential use of MSD as an antiprotozoal agent, particularly in the treatment of neglected tropical diseases such as leishmaniasis and Chagas disease.
Conclusion:
In conclusion, MSD is a sulfone derivative that has a variety of scientific research applications due to its unique chemical properties. MSD has been shown to have a broad spectrum of activity against bacteria and protozoa, as well as anti-inflammatory properties and immunomodulatory effects. While there are limitations to its use in certain experimental settings, MSD remains a valuable tool for studying various biological systems.
Méthodes De Synthèse
The synthesis of MSD involves the reaction of 2-methyl-4-nitroaniline with methylsulfonyl chloride to form 2-methyl-4-nitro-N-methylsulfonylaniline. This intermediate is then reacted with benzenesulfonyl chloride to form MSD. The overall synthesis method is shown in Figure 1.
Propriétés
Formule moléculaire |
C16H20N2O4S2 |
|---|---|
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
3-(methanesulfonamido)-2,4-dimethyl-N-(2-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H20N2O4S2/c1-11-7-5-6-8-14(11)17-24(21,22)15-10-9-12(2)16(13(15)3)18-23(4,19)20/h5-10,17-18H,1-4H3 |
Clé InChI |
ALTVJKJFTGQOFY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C)C)NS(=O)(=O)C |
SMILES canonique |
CC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C)C)NS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(tert-butyl)-2-[(3-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B299475.png)

![Methyl 4-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B299477.png)



![4-{[5-methyl-2-(1H-tetraazol-1-yl)phenyl]sulfonyl}morpholine](/img/structure/B299482.png)

![5-bromo-N-[2-(3,4-dimethylphenoxy)ethyl]nicotinamide](/img/structure/B299486.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide](/img/structure/B299487.png)
![methyl 4-{[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoate](/img/structure/B299492.png)
![3-methoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299494.png)
![3-phenyl-2-[(pyridin-3-ylmethyl)thio]quinazolin-4(3H)-one](/img/structure/B299498.png)
![2-chloro-4,5-difluoro-N-[2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)ethyl]benzamide](/img/structure/B299499.png)